4-Chloro-3-nitrobenzenesulfonyl chloride
Overview
Description
4-Chloro-3-nitrobenzenesulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various derivatives with potential applications in different fields, including pharmaceuticals and agrochemicals. The compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring that is further substituted with chlorine and nitro groups at the 4 and 3 positions, respectively. This structure confers reactivity that can be exploited in chemical synthesis to produce a range of sulfonamide derivatives with diverse biological activities .
Synthesis Analysis
The synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride derivatives can be achieved through various chemical reactions. For instance, a series of new sulfonamide derivatives were synthesized from 4-chloro-3-nitrobenzenesulfonyl chloride by reacting with different amino acid esters and amines, yielding high yields of the desired products . Another example is the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which was prepared using a Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2-chlorophenyl) disulfide .
Molecular Structure Analysis
The molecular structure of complexes derived from 4-chloro-3-nitrobenzenesulfonyl chloride has been elucidated using various techniques. For example, the structure of a nickel complex with 4-chloro-2-nitrobenzenesulfonamide was determined by X-ray diffraction, revealing a distorted octahedral coordination geometry around the nickel ion . Similarly, the structure of a copper complex with 4-chloro-2-nitrobenzenesulfonamide was proposed to have a distorted square planar geometry based on DFT calculations .
Chemical Reactions Analysis
4-Chloro-3-nitrobenzenesulfonyl chloride undergoes various chemical reactions due to its reactive sulfonyl chloride group. For instance, the reaction of 4-substituted pyridine N-oxides with p-nitrobenzenesulfenyl chloride resulted in the formation of chloropyridinium chloride and other products, indicating the versatility of reactions involving nitrobenzenesulfonyl chloride derivatives . Photooxidation of 4-chloroaniline and related compounds in the presence of light and oxygen can lead to the formation of nitroso- and nitro-products, demonstrating the susceptibility of chloroaniline derivatives to oxidative transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-3-nitrobenzenesulfonyl chloride and its derivatives can be characterized using spectroscopic and thermogravimetric methods. For example, the spectroscopic properties of nickel and zinc complexes with 4-chloro-2-nitrobenzenesulfonamide were investigated using NMR, vibrational, and electronic spectroscopy, supported by theoretical calculations . The thermal behavior of these complexes was studied using thermogravimetric analyses, providing insights into their stability and decomposition patterns . Additionally, the crystal structure of 4-chloronitrobenzene exhibits orientational disorder, which is indicative of the dynamic behavior of the molecule in the solid state .
Scientific Research Applications
Synthesis and Derivatization
4-Chloro-3-nitrobenzenesulfonyl chloride is extensively used in the synthesis of various chemical compounds. For instance, it has been employed in the green synthesis of 3-nitrobenzenesulfonyl chloride, a key intermediate in reactive dyes, showing a high product yield and reduced environmental impact (Chen Zhong-xiu, 2009). Additionally, this compound has been used to increase the detection responses of estrogens in liquid chromatography-mass spectrometry, improving the quantification of estrogens in biological fluids (T. Higashi et al., 2006).
Synthesis of Pesticides and Pharmaceuticals
It also plays a role in the synthesis of key intermediates for the preparation of pesticides, as demonstrated by Xiao-hua Du and colleagues, who developed an alternate route for synthesizing 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride (Xiao-hua Du et al., 2005). In pharmaceutical research, it has been used to synthesize Clopidrogel, an antiplatelet drug (Yinghua Li et al., 2012).
Solid-Phase Synthesis
The compound finds application in solid-phase synthesis. Veronika Fülöpová and M. Soural highlighted its use in preparing polymer-supported benzenesulfonamides as key intermediates for various chemical transformations (Veronika Fülöpová & M. Soural, 2015).
Biofilm Inhibition and Antibacterial Activity
Recent studies have explored its potential in biomedical applications. M. Abbasi and colleagues synthesized derivatives of 4-nitrobenzenesulfonyl chloride that exhibited inhibitory action against bacterial biofilms, demonstrating its potential in addressing bacterial resistance (M. Abbasi et al., 2020). Additionally, research by K. Kumar and team revealed that derivatives of 4-chloro-3-nitrobenzene sulfonamide showed significant antimicrobial activities, opening avenues for new antimicrobial agents (K. Kumar et al., 2020).
Safety And Hazards
4-Chloro-3-nitrobenzenesulfonyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
4-chloro-3-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWNAJIUKSTYOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059148 | |
Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitrobenzenesulfonyl chloride | |
CAS RN |
97-08-5 | |
Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H74VBH6E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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